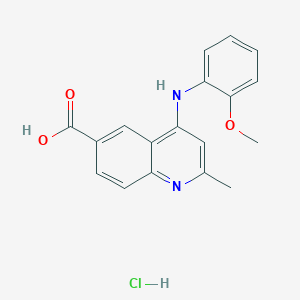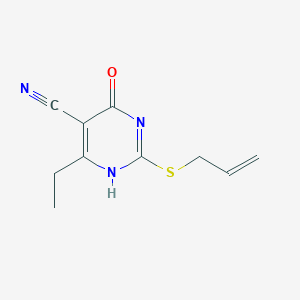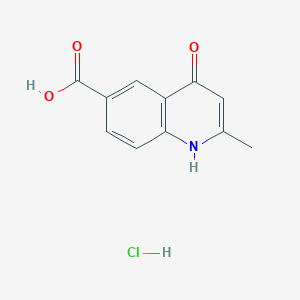
2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compoundThe quinoline scaffold is known for its diverse biological activities, making it a valuable target for synthetic and medicinal chemists .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with acetic anhydride, followed by cyclization with phosphorus oxychloride. The resulting product is then hydrolyzed to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
科学的研究の応用
2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline scaffold can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
4-Quinolone-3-Carboxamides: Explored for their anti-tubercular and anti-proliferative activities.
Uniqueness
2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and carboxylic acid groups contribute to its reactivity and potential for forming hydrogen bonds, enhancing its interactions with biological targets .
特性
IUPAC Name |
2-methyl-4-oxo-1H-quinoline-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3.ClH/c1-6-4-10(13)8-5-7(11(14)15)2-3-9(8)12-6;/h2-5H,1H3,(H,12,13)(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDYOOXKANFVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
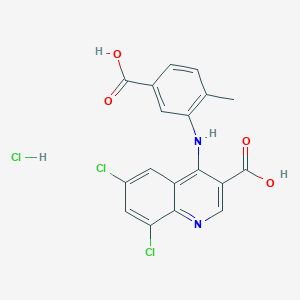
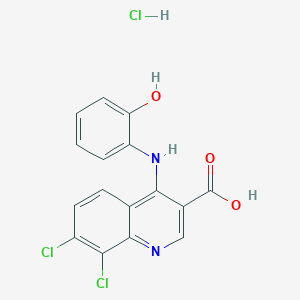
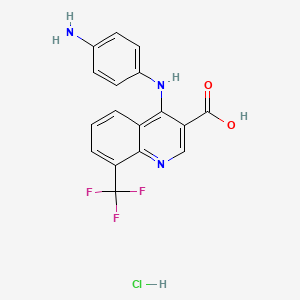
![4-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]anilino]-8-(trifluoromethyl)quinoline-3-carboxylic acid;hydrochloride](/img/structure/B7736755.png)
![7-Chloro-8-methyl-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]quinoline-3-carboxylic acid;hydrochloride](/img/structure/B7736762.png)
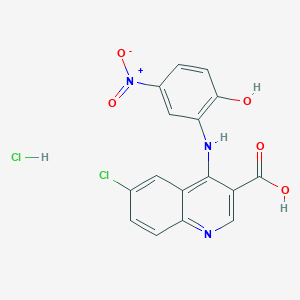
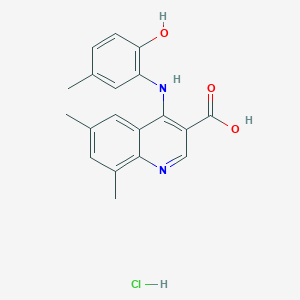
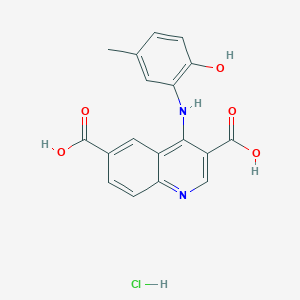
![6-Chloro-4-[4-(pyridin-2-ylsulfamoyl)anilino]quinoline-3-carboxylic acid;hydrochloride](/img/structure/B7736785.png)
![4-[4-[(4-Chlorophenyl)methoxy]anilino]-2-methylquinoline-6-carboxylic acid;hydrochloride](/img/structure/B7736801.png)
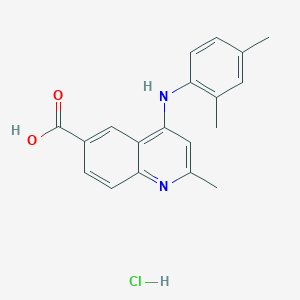
![2-Methyl-4-[(3-methylphenyl)amino]quinoline-6-carboxylic acid hydrochloride](/img/structure/B7736825.png)
